molecular formula C9H9ClF3NO2S B12241470 1-(2-chlorophenyl)-N-(2,2,2-trifluoroethyl)methanesulfonamide

1-(2-chlorophenyl)-N-(2,2,2-trifluoroethyl)methanesulfonamide

Cat. No.: B12241470
M. Wt: 287.69 g/mol
InChI Key: LSDKOMKRVPESMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chlorophenyl)-N-(2,2,2-trifluoroethyl)methanesulfonamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a trifluoromethyl group, which is known for its significant impact on the biological activity and physical properties of molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorophenyl)-N-(2,2,2-trifluoroethyl)methanesulfonamide typically involves the reaction of 2-chlorobenzene with trifluoroethylamine and methanesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to enhance efficiency, reduce production costs, and ensure consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorophenyl)-N-(2,2,2-trifluoroethyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2-chlorophenyl)-N-(2,2,2-trifluoroethyl)methanesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-N-(2,2,2-trifluoroethyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to target proteins and enzymes. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-substituted sulfonamides and chlorophenyl derivatives. Examples include:

Uniqueness

What sets 1-(2-chlorophenyl)-N-(2,2,2-trifluoroethyl)methanesulfonamide apart is its specific combination of the trifluoromethyl group and the methanesulfonamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H9ClF3NO2S

Molecular Weight

287.69 g/mol

IUPAC Name

1-(2-chlorophenyl)-N-(2,2,2-trifluoroethyl)methanesulfonamide

InChI

InChI=1S/C9H9ClF3NO2S/c10-8-4-2-1-3-7(8)5-17(15,16)14-6-9(11,12)13/h1-4,14H,5-6H2

InChI Key

LSDKOMKRVPESMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CS(=O)(=O)NCC(F)(F)F)Cl

Origin of Product

United States

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